2-[(Propan-2-yl)amino]heptanenitrile
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Overview
Description
2-(ISOPROPYLAMINO)HEPTANENITRILE is an organic compound that belongs to the class of nitriles. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be synthesized by dehydrating amides. This is typically done by heating a solid mixture of the amide and phosphorus (V) oxide (P₄O₁₀).
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide to produce hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles often involves the use of large-scale reactors and optimized conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with additional purification steps to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH₄).
Hydrolysis: Nitriles undergo hydrolysis in the presence of acids or bases to form carboxylic acids or amides.
Addition Reactions: Nitriles can react with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), diisobutylaluminum hydride (DIBAL-H).
Hydrolysis Conditions: Acidic or basic conditions.
Addition Reagents: Grignard reagents.
Major Products
Reduction: Primary amines.
Hydrolysis: Carboxylic acids or amides.
Addition: Ketones.
Scientific Research Applications
2-(ISOPROPYLAMINO)HEPTANENITRILE has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular mechanisms.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(ISOPROPYLAMINO)HEPTANENITRILE involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical reactions, such as reduction and hydrolysis, which lead to the formation of different products that exert biological effects . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Heptanenitrile: A simple nitrile with a similar structure but without the isopropylamino group.
Butanenitrile: A shorter-chain nitrile with similar chemical properties.
Hexanenitrile: Another nitrile with a slightly shorter carbon chain.
Uniqueness
2-(ISOPROPYLAMINO)HEPTANENITRILE is unique due to the presence of the isopropylamino group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
CAS No. |
919789-41-6 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-(propan-2-ylamino)heptanenitrile |
InChI |
InChI=1S/C10H20N2/c1-4-5-6-7-10(8-11)12-9(2)3/h9-10,12H,4-7H2,1-3H3 |
InChI Key |
KIEFLCRUIPDOCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C#N)NC(C)C |
Origin of Product |
United States |
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